molecular formula C16H14ClN3O4 B095163 1-Methyl-4-(phenylazo)-quinolinium perchlorate CAS No. 16600-12-7

1-Methyl-4-(phenylazo)-quinolinium perchlorate

Cat. No. B095163
CAS RN: 16600-12-7
M. Wt: 347.75 g/mol
InChI Key: KXPVFQQMHUZSPH-UHFFFAOYSA-M
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Description

The compound "1-Methyl-4-(phenylazo)-quinolinium perchlorate" is a quinolinium-based molecule that is likely to have interesting chemical and physical properties due to the presence of the azo group and the perchlorate counterion. While the provided papers do not directly discuss this compound, they do provide insights into related quinolinium compounds and their properties, which can be used to infer potential characteristics of "1-Methyl-4-(phenylazo)-quinolinium perchlorate".

Synthesis Analysis

The synthesis of quinolinium compounds often involves the condensation of suitable precursors in the presence of perchloric acid, as seen in the synthesis of 2,3-dimethyl-1-phenyl-6-X-quinoxalinium perchlorates . Arylazo substituted azaphosphaquinolines are synthesized through the reaction of N-alkylarylazo quinolinium salts with phosphorus trichloride . These methods suggest that the synthesis of "1-Methyl-4-(phenylazo)-quinolinium perchlorate" could involve similar strategies, such as the use of an arylazo precursor and a quinolinium salt in the presence of perchloric acid.

Molecular Structure Analysis

The molecular structure of quinolinium compounds can be determined using various spectroscopic techniques and computational methods. For instance, DFT and TD-DFT/PCM calculations have been used to determine the structural parameters of related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes . These techniques could be applied to "1-Methyl-4-(phenylazo)-quinolinium perchlorate" to predict its molecular structure and electronic properties.

Chemical Reactions Analysis

Quinolinium compounds can participate in various chemical reactions. The presence of an azo group in "1-Methyl-4-(phenylazo)-quinolinium perchlorate" suggests that it may undergo reactions typical of azo compounds, such as azo coupling and reduction. The reactivity of the compound could be influenced by the electron-withdrawing effect of the perchlorate ion, as seen in other perchlorate-substituted quinolinium compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinium compounds can be quite diverse. For example, the solvatochromic dye 5-(3-bromo-4-hydroxy-5-methoxyphenyl)-7,7-dimethyl-7H-indolo[1,2-a]quinolinium perchlorate has been used as an indicator for anionic surface active agents determination, showing that these compounds can have specific interactions with other chemicals . The optical absorption properties of quinolinium derivatives, such as 1H-pyrazolo[3,4-b]quinoline, are characterized by strong absorption bands, which can be affected by substituents like phenyl groups . These insights suggest that "1-Methyl-4-(phenylazo)-quinolinium perchlorate" may also exhibit unique optical properties and could potentially serve as a spectrophotometric reagent or indicator.

Scientific Research Applications

Electroactive Langmuir–Blodgett Monolayers

1-Methyl-4-(phenylazo)-quinolinium perchlorate is used in the formation of electroactive Langmuir–Blodgett monolayers. These monolayers exhibit rectified transmembrane electron transfer, indicating potential applications in molecular electronics and sensing technologies (Kunitake et al., 1994).

Synthesis of Quinolinium Derivatives

Research has explored the synthesis of various quinolinium derivatives, including 1-Methyl-4-(phenylazo)-quinolinium perchlorate, as analogs to potent antitumor alkaloids. These compounds have potential applications in the development of new anticancer drugs (Phillips & Castle, 1980).

Electrochemical and Spectroscopic Studies

Studies involving the electrochemical and spectroscopic analysis of quinolinium salts, including 1-Methyl-4-(phenylazo)-quinolinium perchlorate, provide insights into their redox behavior. This research is significant for applications in electrochemical sensors and redox-based devices (Stradiņš et al., 2001).

Synthesis of Azaphospha Quinolines

The compound is used in synthesizing arylazo substituted azaphospha quinolines, indicating its utility in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Sharma et al., 2003).

Ultramicroelectrode Array Design

1-Methyl-4-(phenylazo)-quinolinium perchlorate is also utilized in the design of organic ultramicroelectrode arrays. These arrays have potential uses in high-precision electrochemical measurements and analysis (Kunitake et al., 1995).

Nucleic Acid Staining

In the field of molecular biology, derivatives of this compound have been synthesized for use as noncovalent labels for nucleic acids, suggesting their application in biological imaging and diagnostics (Gadjev et al., 1999).

properties

IUPAC Name

(1-methylquinolin-1-ium-4-yl)-phenyldiazene;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N3.ClHO4/c1-19-12-11-15(14-9-5-6-10-16(14)19)18-17-13-7-3-2-4-8-13;2-1(3,4)5/h2-12H,1H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPVFQQMHUZSPH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376232
Record name 1-Methyl-4-(phenylazo)-quinolinium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(phenylazo)-quinolinium perchlorate

CAS RN

16600-12-7
Record name 1-Methyl-4-(phenylazo)-quinolinium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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